Cas no 4832-52-4 (Tris(phenylthio)methane)
Tris(phenylthio)methane Chemical and Physical Properties
Names and Identifiers
-
- Tris(phenylthio)methane
- Triphenyl trithioorthoformate
- bis(phenylsulfanyl)methylsulfanylbenzene
- W-202850
- SCHEMBL1713865
- MFCD00010396
- InChI=1/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H
- DTXSID90346848
- AS-57942
- Benzene, 1,1',1''-[methylidynetris(thio)]tris-
- Trisphenylthiomethan
- T3126
- Triphenyltrithioorthoformate
- Tris(phenylthio)methane, 98%
- {[bis(phenylsulfanyl)methyl]sulfanyl}benzene
- trisphenylthiomethane
- ([Bis(phenylsulfanyl)methyl]sulfanyl)benzene #
- CS-W013920
- FT-0635455
- YOQHDHPBEXTHCP-UHFFFAOYSA-
- AKOS015898818
- 4832-52-4
- D92663
- DB-051542
-
- MDL: MFCD00010396
- Inchi: 1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H
- InChI Key: YOQHDHPBEXTHCP-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C(SC1C=CC=CC=1)SC1C=CC=CC=1
Computed Properties
- Exact Mass: 340.04100
- Monoisotopic Mass: 340.04141403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7.1
- Topological Polar Surface Area: 75.9Ų
Experimental Properties
- Color/Form: White fine crystals
- Density: 1.26
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 488.1 °C at 760 mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.707
- PSA: 75.90000
- LogP: 6.64690
- pka: 23(at 25℃)
- λmax: 264(Methylcyclohexane)(lit.)
- Solubility: Not determined
Tris(phenylthio)methane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
- FLUKA BRAND F CODES:13
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Tris(phenylthio)methane Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tris(phenylthio)methane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122464-25g |
Tris(phenylthio)methane |
4832-52-4 | 98% | 25g |
¥360.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122464-5g |
Tris(phenylthio)methane |
4832-52-4 | 98% | 5g |
¥123.90 | 2023-08-31 | |
| Alichem | A019113891-25g |
Tris(phenylthio)methane |
4832-52-4 | 95% | 25g |
$351.00 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010004-25g |
Tris(phenylthio)methane |
4832-52-4 | 98% | 25g |
¥294 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010004-5g |
Tris(phenylthio)methane |
4832-52-4 | 98% | 5g |
¥101 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010004-1g |
Tris(phenylthio)methane |
4832-52-4 | 98% | 1g |
¥42 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820168-25g |
Tris(phenylthio)methane |
4832-52-4 | 98% | 25g |
408.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 278076-5G |
Tris(phenylthio)methane |
4832-52-4 | 98% | 5G |
¥563.06 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 278076-25G |
Tris(phenylthio)methane |
4832-52-4 | 98% | 25G |
¥1906.06 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3126-25g |
Tris(phenylthio)methane |
4832-52-4 | 98.0%(GC) | 25g |
¥3940.0 | 2022-06-10 |
Tris(phenylthio)methane Suppliers
Tris(phenylthio)methane Related Literature
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Ratnnadeep C. Sawant,Ying-Ju Liao,Yi-Jyun Lin,Satpal Singh Badsara,Shun-Yuan Luo RSC Adv. 2015 5 19027
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2. The synthesis of thiols, selenols, sulfides, selenides, sulfoxides, selenoxides, sulfones and selenonesDavid J. Procter J. Chem. Soc. Perkin Trans. 1 1999 641
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Shao-Xiong Lennon Luo,Yanzhou Liu,Michael J. Lambrecht,Daniel F. Ortwine,Antonio G. DiPasquale,Jun Liang,Xiaojing Wang,Jason R. Zbieg,Jun Li Org. Biomol. Chem. 2019 17 9510
Additional information on Tris(phenylthio)methane
Tris(phenylthio)methane: A Comprehensive Overview
Tris(phenylthio)methane, also known by its CAS registry number CAS No. 4832-52-4, is a compound of significant interest in various fields of chemistry and materials science. This molecule, characterized by its three phenylthio groups attached to a central methane unit, has garnered attention due to its unique electronic properties and potential applications in advanced materials. Recent studies have highlighted its role in the development of novel semiconductors and optoelectronic devices, making it a focal point for researchers worldwide.
The synthesis of Tris(phenylthio)methane involves a multi-step process that typically begins with the reaction of thiophenol with formaldehyde under specific conditions. This process is optimized to ensure high purity and stability of the final product. The compound's structure, featuring three aromatic rings connected via sulfur atoms, contributes to its distinctive chemical behavior. Researchers have recently explored the influence of steric and electronic effects on its reactivity, uncovering new insights into its potential as a building block for complex organic molecules.
In terms of applications, Tris(phenylthio)methane has shown promise in the field of materials science. Its ability to form stable complexes with transition metals has led to its use in catalysis and as a precursor for metal-organic frameworks (MOFs). Recent advancements in MOF synthesis have demonstrated that incorporating Tris(phenylthio)methane can significantly enhance the mechanical and thermal stability of these materials, making them suitable for gas storage and separation applications.
Beyond materials science, Tris(phenylthio)methane has also found relevance in biological systems. Studies have shown that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in chemotherapy. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
The electronic properties of Tris(phenylthio)methane have been extensively studied using computational chemistry techniques. These studies reveal that the molecule possesses a conjugated system that facilitates electron delocalization, contributing to its semiconductor-like behavior. This property has led to investigations into its use in organic electronics, particularly in thin-film transistors and light-emitting diodes (LEDs). Recent experiments have demonstrated improved device performance when incorporating this compound into organic electronic architectures.
In conclusion, Tris(phenylthio)methane, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from advanced materials development to potential uses in biomedicine, with ongoing studies shedding new light on its capabilities. As research progresses, it is anticipated that this compound will play an increasingly important role in shaping future technologies.
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